molecular formula C6H9N3O2 B1275301 (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 890014-47-8

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1275301
CAS No.: 890014-47-8
M. Wt: 155.15 g/mol
InChI Key: HHWFOORIDAKLNX-UHFFFAOYSA-N
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Description

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a methyl group

Mechanism of Action

Target of Action

The compound (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, also known as 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid, is a pyrazole derivative . Pyrazole derivatives have been found to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely the pathogens causing these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

It is known that pyrazole derivatives interact with their targets in a way that inhibits their growth or kills them . This interaction could involve binding to a specific protein or enzyme in the pathogen, disrupting its normal function and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the life cycle of the pathogens it targets. By interacting with its targets, the compound could disrupt essential biochemical processes in the pathogens, such as DNA replication, protein synthesis, or energy metabolism . The downstream effects of this disruption would include inhibited growth of the pathogens and eventual cell death .

Pharmacokinetics

Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .

Result of Action

The molecular and cellular effects of the compound’s action would include disruption of essential biochemical processes in the targeted pathogens, leading to inhibited growth and cell death . This would result in a reduction in the number of pathogens in the body, helping to alleviate the symptoms of the diseases they cause .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances in the body could affect how well the compound is absorbed, how effectively it interacts with its targets, and how quickly it is metabolized and excreted

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3-methyl-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
  • (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
  • 3-ethyl-4-methyl-1H-pyrazol-5-amine

Uniqueness

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the exploration of new biological activities.

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFOORIDAKLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406114
Record name (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890014-47-8
Record name (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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